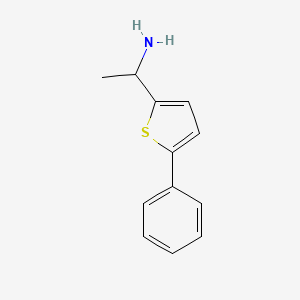1-(5-Phenylthiophen-2-yl)ethan-1-amine
CAS No.: 927802-47-9
Cat. No.: VC8153064
Molecular Formula: C12H13NS
Molecular Weight: 203.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 927802-47-9 |
|---|---|
| Molecular Formula | C12H13NS |
| Molecular Weight | 203.31 g/mol |
| IUPAC Name | 1-(5-phenylthiophen-2-yl)ethanamine |
| Standard InChI | InChI=1S/C12H13NS/c1-9(13)11-7-8-12(14-11)10-5-3-2-4-6-10/h2-9H,13H2,1H3 |
| Standard InChI Key | UUWSNUMJSCSQIX-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(S1)C2=CC=CC=C2)N |
| Canonical SMILES | CC(C1=CC=C(S1)C2=CC=CC=C2)N |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound consists of a thiophene ring—a five-membered heterocycle with one sulfur atom—substituted at the 2-position with an ethanamine group () and at the 5-position with a phenyl group (). This arrangement creates a planar thiophene system conjugated with the phenyl ring, while the primary amine group introduces nucleophilic reactivity .
Key Structural Features:
-
Thiophene Core: Enhances electronic delocalization, contributing to potential applications in conductive materials.
-
Phenyl Substituent: Introduces steric bulk and modulates electronic properties through resonance effects.
-
Primary Amine: Serves as a site for derivatization (e.g., salt formation, Schiff base synthesis).
Stereochemical Considerations
The compound’s chiral center at the ethanamine carbon allows for enantiomeric forms, such as the (1R)-configuration documented in CAS# 864264-09-5 . Most studies focus on racemic mixtures unless specific stereoisomers are synthesized for targeted biological activity .
Synthetic Methodologies
General Synthetic Route
The synthesis of 1-(5-Phenylthiophen-2-yl)ethan-1-amine typically involves a multi-step approach:
-
Bromination: Thiophene acetonitrile undergoes bromination using -bromosuccinimide (NBS) in dimethylformamide (DMF) to yield 2-bromo-thiophene acetonitrile .
-
Suzuki-Miyaura Coupling: The brominated intermediate reacts with phenylboronic acid in the presence of a palladium catalyst (e.g., ) and potassium carbonate in toluene at 80–100°C, forming 2-(5-phenylthiophen-2-yl)acetonitrile .
-
Reduction: The nitrile group is reduced to a primary amine using lithium aluminum hydride () or catalytic hydrogenation, yielding the target compound .
Example Synthesis (Patent WO2019043642A1):
-
Step 1: 2-(5-Phenylthiophen-2-yl)acetonitrile synthesis ( 7.56–7.28 ppm for aromatic protons, 3.92 ppm for methylene) .
-
Step 2: Reduction to 1-(5-Phenylthiophen-2-yl)ethan-1-amine ( 3.36–2.42 ppm for amine and methylene protons) .
Alternative Pathways
-
Reductive Amination: Reaction of 5-phenylthiophene-2-carbaldehyde with nitroethane followed by hydrogenation.
-
Grignard Reaction: Addition of methylmagnesium bromide to 5-phenylthiophene-2-carbonitrile, followed by hydrolysis.
Physicochemical Properties
Physical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 203.31 g/mol | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Likely polar aprotic solvents |
Chemical Reactivity
-
Amine Group: Participates in acid-base reactions, acylation, and imine formation.
-
Thiophene Ring: Susceptible to electrophilic substitution (e.g., nitration, sulfonation) .
-
Phenyl Group: Stabilizes the thiophene via resonance, reducing ring reactivity.
Applications in Materials Science
Organic Electronics
The thiophene moiety’s conjugated -system makes the compound a candidate for:
-
Organic Field-Effect Transistors (OFETs): Charge mobility in thin-film configurations.
-
Electroluminescent Devices: Emission maxima near 450 nm (blue region) in OLED prototypes.
Coordination Chemistry
The amine group binds to metal centers (e.g., Cu, Fe), forming complexes with applications in catalysis and sensors.
Comparative Analysis of Related Compounds
| Compound | Structure | Key Properties |
|---|---|---|
| 2-Amino-5-phenylthiophene | Thiophene + NH | Antimicrobial activity |
| 3-(Thiophen-2-yl)propanamine | Extended alkyl chain | Enhanced CNS penetration |
| 5-Phenylthiophene-2-carboxamide | Amide derivative | Anticancer activity (IC 12 µM) |
Future Research Directions
-
Biological Screening: Systematic evaluation against kinase targets and microbial strains.
-
Stereoselective Synthesis: Development of asymmetric routes to isolate (R)- and (S)-enantiomers .
-
Materials Optimization: Fabrication of OFETs to measure charge transport properties.
-
Toxicology Studies: Acute and chronic toxicity profiling in model organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume